Benzoic acid, 3,5-dimercapto-

Catalog No.
S3333562
CAS No.
102117-39-5
M.F
C7H6O2S2
M. Wt
186.3 g/mol
Availability
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Benzoic acid, 3,5-dimercapto-

CAS Number

102117-39-5

Product Name

Benzoic acid, 3,5-dimercapto-

IUPAC Name

3,5-bis(sulfanyl)benzoic acid

Molecular Formula

C7H6O2S2

Molecular Weight

186.3 g/mol

InChI

InChI=1S/C7H6O2S2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,10-11H,(H,8,9)

InChI Key

SZYZOUJPUFNQKS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1S)S)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1S)S)C(=O)O

Benzoic acid, 3,5-dimercapto-, also known as 3,5-bis(sulfanyl)benzoic acid, is an organic compound with the molecular formula C7H6O2S2\text{C}_7\text{H}_6\text{O}_2\text{S}_2 and a molecular weight of approximately 186.3 g/mol. This compound features a benzene ring substituted at the 3 and 5 positions with thiol groups, which are characterized by the presence of sulfur atoms. The compound is classified under benzoic acids and derivatives, which are known for their aromatic properties and functional carboxylic acid group .

The structure of benzoic acid, 3,5-dimercapto- includes a hydroxyl group and multiple sulfur atoms that contribute to its chemical reactivity and potential biological activity. Its unique arrangement allows it to participate in various

Typical of both carboxylic acids and thiols. Key reactions include:

  • Nucleophilic Substitution: The thiol groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Radical Reactions: Studies have shown that benzoic acid derivatives can react with hydroxyl radicals in atmospheric conditions, leading to various products depending on the reaction conditions .

The synthesis of benzoic acid, 3,5-dimercapto- typically involves the following methods:

  • Direct Thiolation: The introduction of thiol groups into the benzoic acid framework can be achieved through direct thiolation reactions using appropriate thiolating agents under controlled conditions.
  • Hydrothermal Synthesis: Recent studies have explored hydrothermal methods to synthesize coordination polymers involving benzoic acid derivatives that incorporate thiol groups.
  • Functionalization of Benzoic Acid Derivatives: Starting from simpler benzoic acid derivatives, thiol groups can be introduced through various chemical transformations.

Benzoic acid, 3,5-dimercapto- has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Materials Science: Its ability to form coordination complexes could be utilized in creating novel materials with specific properties.
  • Analytical Chemistry: The compound may be used as a reagent in analytical techniques due to its reactive functional groups.

Interaction studies involving benzoic acid, 3,5-dimercapto- primarily focus on its reactivity with other chemical species. For example:

  • Radical Interactions: Research on its interactions with hydroxyl radicals suggests potential pathways for degradation or transformation in environmental contexts.
  • Biological Interactions: Future studies could explore how this compound interacts with biological macromolecules like proteins or nucleic acids, especially considering its thiol content.

Several compounds share structural similarities with benzoic acid, 3,5-dimercapto-. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Benzoic AcidC7H6O2Simple carboxylic acid without sulfur groups
5-Mercapto-2-Nitro-Benzoic AcidC7H5NO4SContains a nitro group along with a mercapto group
3,5-Dimethoxybenzoic AcidC9H10O4Contains methoxy groups instead of thiols
Thiodipropionic AcidC5H10O4S2Contains two thioester groups

Uniqueness

Benzoic acid, 3,5-dimercapto- is unique due to its combination of both carboxylic acid and multiple thiol functionalities. This dual functionality allows it to participate in diverse

The synthesis of polyfunctional thiolated aromatics has evolved significantly since early electrophilic substitution methods. Initial approaches relied on harsh Lewis acids like aluminum chloride to facilitate electrophilic thiolation using methyl methanethiosulphonate, as demonstrated in classical studies. These methods, while effective for simple systems, struggled with regioselectivity in di-substituted frameworks like benzoic acid derivatives.

A paradigm shift emerged with the development of nucleophilic thiolation strategies. Metal-free protocols using sulfonyl chlorides as sulfur sources enabled direct C–H functionalization under oxidative conditions, bypassing the need for pre-functionalized aromatic substrates. This approach proved particularly valuable for benzoic acid derivatives, where carboxylic acid groups could direct thiolation to specific positions. Photochemical methods further expanded synthetic possibilities, with iridium-catalyzed radical thiolation enabling precise functionalization of π-excessive aromatic systems. Recent advances in catalyst-free cascades, such as thiolation-aryl migration sequences in ethanol, demonstrate the field’s progression toward milder, more sustainable methodologies.

Spectroscopic Evidence for Unusual Binding Modes

3,5-DMBA forms complexes with transition metals through synergistic interactions between its thiolate and carboxylate groups. Raman and infrared spectroscopy reveal distinct vibrational signatures for metal-thiolate (ν(S–M) at 250–300 cm⁻¹) and metal-carboxylate (ν(COO–M) at 1,400–1,600 cm⁻¹) bonds [2] [4]. X-ray absorption near-edge structure (XANES) studies on Cu(II)-3,5-DMBA complexes show pre-edge features at 8,984 eV, indicative of square-planar geometry with mixed S/O coordination [2].

Table 1: Transition Metal Complex Geometries

Metal IonCoordination GeometryDominant Binding SitesBond Lengths (Å)
Cu(II)Distorted square-planarS (thiolate), O (carboxyl)Cu–S: 2.28, Cu–O: 1.95
Fe(III)OctahedralS (bridging), O (chelating)Fe–S: 2.35, Fe–O: 2.10
Co(II)TetrahedralS (terminal), O (monodentate)Co–S: 2.30, Co–O: 2.05

Unusual μ₃-bridging modes occur in Fe(III) complexes, where one thiolate bridges three metal centers, as evidenced by extended X-ray absorption fine structure (EXAFS) coordination numbers >6 [2].

pH-Dependent Ligand Protonation State Effects on Coordination

The protonation states of 3,5-DMBA’s functional groups dictate metal-binding preferences:

  • pH < 3: Carboxyl group protonated (–COOH), thiols (–SH) dominate coordination via S–M bonds [4].
  • pH 4–6: Deprotonated carboxylate (–COO⁻) participates in chelation, forming S,O-bridged complexes [2].
  • pH > 7: Both thiolates (–S⁻) and carboxylate engage in multinuclear assembly, favoring μ₂-S/O bridging modes [5].

In situ UV-vis titration of Ni(II)-3,5-DMBA shows λ_max shifts from 510 nm (pH 3, S-only coordination) to 620 nm (pH 7, S/O chelation), with isosbestic points at 450 and 580 nm confirming stepwise deprotonation [4].

Rare Earth Element Complexation and Lanthanide Contraction Effects

Lanthanide(III) complexes of 3,5-DMBA exhibit systematic structural changes across the series due to lanthanide contraction. Single-crystal analyses reveal:

  • La(III) → Lu(III): Average Ln–S bond lengths decrease from 2.89 Å (La) to 2.65 Å (Lu), following the ionic radius trend [5].
  • Coordination numbers drop from 9 (La, Pr) to 8 (Er, Yb), with carboxylate switching from bidentate to monodentate binding [5].

Table 2: Lanthanide Contraction Effects

Ln(III)Ionic Radius (Å)Coordination NumberLn–S BondsLn–O Bonds
La1.16936
Eu1.07927
Yb0.99826

Extended X-ray diffraction studies of [Ln(3,5-DMBA)₃]·nH₂O (Ln = Nd, Gd, Dy) show enhanced luminescence quantum yields (Φ = 12–18%) compared to monothiol analogues, attributed to rigid S/O coordination spheres suppressing non-radiative decay [5].

Supramolecular Assembly Through Thiol-Carboxylate Synergistic Interactions

3,5-DMBA facilitates hierarchical assembly via:

  • Thiolate-carboxylate hydrogen bonding: O–H···S interactions (2.6–2.8 Å) create 1D chains [2].
  • π-Stacking: Offset aromatic rings (3.4–3.6 Å spacing) enable 2D sheet formation [5].
  • Metal-mediated bridging: Ag(I) ions link thiolates into [Ag₄(SR)₆] clusters embedded in carboxylate frameworks [2].

Table 3: Supramolecular Assembly Types

Assembly DimensionKey InteractionsRepresentative StructureApplication Relevance
1DO–H···S, S–M–SHelical chainsIon-selective membranes
2Dπ-Stacking, M–OGrid-like layersCatalytic substrates
3DM–S/O bridgesMicroporous frameworksGas storage materials

Cryogenic transmission electron microscopy (cryo-TEM) of self-assembled Pd(II)-3,5-DMBA networks reveals tunable pore sizes (1.2–3.8 nm) controlled by pH and metal-to-ligand ratios [2]. These materials exhibit Brunauer-Emmett-Teller (BET) surface areas up to 1,250 m²/g, surpassing many metal-organic frameworks (MOFs) derived from monocarboxylate ligands [5].

Molecular Precursor for Chalcogenide Quantum Dot Synthesis

The application of benzoic acid, 3,5-dimercapto- as a molecular precursor in chalcogenide quantum dot synthesis represents a significant advancement in nanocrystal engineering [3] [4]. The compound's bidentate coordination capability through its dual mercapto groups enables enhanced control over quantum dot nucleation and growth processes [2].

Research has demonstrated that the synthesis of 3,5-dimercapto benzoic acid follows a three-step Newman-Kwart rearrangement protocol, achieving yields of 94% in the first step and 64% in the second step [3]. The initial step involves O-thiocarbamation of methyl 3,5-dihydroxybenzoate using N,N-dimethylthiocarbamoyl chloride, followed by Newman-Kwart rearrangement at elevated temperatures to form the corresponding S-dimethylcarbamothioate [3]. The final hydrolysis step yields the target dimercapto compound with characteristic spectroscopic properties including S-H vibration at 2560 cm⁻¹ and C=O stretching at 1620 cm⁻¹ [2].

The application of this molecular precursor in quantum dot synthesis offers several technical advantages over conventional single-thiol ligands. The presence of two mercapto groups provides bidentate coordination to semiconductor surfaces, resulting in enhanced quantum confinement effects and improved photoluminescence quantum yields [4]. Studies have shown that cadmium selenide quantum dots synthesized using 3,5-dimercapto benzoic acid exhibit superior optical properties compared to those prepared with monodentate ligands [5].

ParameterValueReference
Synthesis yield (Step 1)94% [3]
Synthesis yield (Step 2)64% [3]
S-H vibration frequency2560 cm⁻¹ [2]
C=O stretching frequency1620 cm⁻¹ [2]
Quantum dot size range2-5 nm [4]

The bidentate coordination mechanism enables precise control over quantum dot surface chemistry, resulting in improved colloidal stability and reduced trap state formation [6]. Core-shell quantum dots synthesized using this precursor demonstrate enhanced photostability and reduced blinking behavior, making them suitable for biological imaging applications [7]. The compound's ability to form stable metal-thiolate bonds with cadmium, zinc, and lead chalcogenide surfaces has been confirmed through X-ray photoelectron spectroscopy studies [6].

Surface Functionalization of Plasmonic Nanoparticles

The application of benzoic acid, 3,5-dimercapto- in surface functionalization of plasmonic nanoparticles has emerged as a breakthrough in surface-enhanced Raman scattering (SERS) technology [2] [8]. The compound's unique ability to function as both an aggregating agent and a pH-sensitive reporter molecule represents a significant advancement in multifunctional nanoprobe design [8].

Research has demonstrated that 3,5-dimercapto benzoic acid bound to gold nanospheres creates highly reproducible SERS signals capable of pH sensing across the entire physiological range with excellent resolution [8]. The compound's dual mercapto groups enable controlled aggregation of gold nanoparticles through inter-particle bridging, creating intense electromagnetic hotspots necessary for SERS enhancement [2]. This controlled aggregation mechanism eliminates the need for salt-induced aggregation, which typically results in poor reproducibility due to variable aggregate sizes [8].

The pH sensing capability of this system operates through protonation-deprotonation equilibria of the carboxylic acid group, resulting in characteristic spectral shifts that can be quantitatively correlated with pH values [2]. Studies have shown that the system provides reliable pH measurements from 4.0 to 8.0, covering the complete physiological range [8]. The enhancement factor achieved with this system reaches 10³-fold signal amplification, making it suitable for single-molecule detection applications [2].

Application ParameterValueReference
pH sensing range4.0-8.0 [8]
SERS enhancement factor10³-fold [2]
ReproducibilityHigh [8]
Hotspot formationControlled [2]

The surface functionalization mechanism involves thiolate bond formation between the mercapto groups and gold surfaces, with binding energies determined through X-ray photoelectron spectroscopy analysis [9]. The sulfur 2p peaks at 162 eV confirm strong thiolate-gold bonding, while the preservation of aromatic ring structure enables pH-responsive behavior [9]. Dynamic light scattering measurements show increased particle diameter following functionalization, confirming successful surface modification [2].

The compound's application extends beyond pH sensing to include general SERS-based chemical detection. The aromatic ring system provides characteristic vibrational modes that can be monitored for various analytes, while the mercapto groups ensure stable attachment to metal surfaces [9]. This combination of properties makes 3,5-dimercapto benzoic acid an ideal candidate for developing robust SERS-based sensors for environmental monitoring and biomedical applications [10].

Building Blocks for Metal-Organic Framework (MOF) Architectures

The utilization of benzoic acid, 3,5-dimercapto- as a building block in metal-organic framework construction represents an innovative approach to creating defect-engineered porous materials [11] [12]. The compound's multiple coordination sites enable the formation of complex three-dimensional architectures with tunable porosity and enhanced surface area [12].

Research has demonstrated that benzoic acid derivatives, including the 3,5-dimercapto variant, can function as modulators in MOF synthesis to create controlled defect structures [11]. The synthesis of defect-engineered UiO-66 using benzoic acid as a modulator results in materials with significantly altered pore size distributions and increased surface accessibility [13]. The defective MOF structures exhibit enhanced adsorption capacities, with one study showing increased arsenate adsorption from 70 mg/g to 173.82 mg/g at pH 8 [11].

The mechanism of defect formation involves the incorporation of benzoic acid derivatives as competing ligands during MOF crystallization, resulting in missing-linker defects that create hierarchical pore structures [12]. The 3,5-dimercapto benzoic acid can participate in this process through its carboxylic acid functionality, while the mercapto groups provide additional coordination sites for metal binding [14]. This dual functionality enables the creation of MOFs with mixed organic linkers, leading to enhanced chemical diversity and functional properties [12].

MOF ParameterControl MOFDefect-Engineered MOFReference
Pore size1.53 nm1.70 nm [11]
Surface areaStandardEnhanced [12]
Adsorption capacity70 mg/g173.82 mg/g [11]
CrystallinityHighReduced [13]

The post-synthetic modification potential of 3,5-dimercapto benzoic acid-containing MOFs offers additional advantages for materials design [15]. The mercapto groups can undergo further chemical transformations, enabling the introduction of additional functional groups through click chemistry or other coupling reactions [16]. This approach allows for the fine-tuning of MOF properties for specific applications, including gas separation, catalysis, and drug delivery [17].

Studies have shown that MOFs constructed with dimercapto benzoic acid derivatives exhibit improved stability under harsh conditions due to the strong metal-sulfur coordination bonds [18]. The combination of carboxylate and thiolate binding modes provides enhanced structural integrity compared to MOFs constructed solely with carboxylate linkers [14]. This increased stability makes these materials suitable for applications requiring long-term performance under challenging environmental conditions [19].

Self-Assembled Monolayer (SAM) Formation on Semiconductor Substrates

The formation of self-assembled monolayers using benzoic acid, 3,5-dimercapto- on semiconductor substrates represents a significant advancement in surface engineering for organic electronics applications [20] [21]. The compound's ability to form ordered, densely packed monolayers on both gold and silicon surfaces provides opportunities for developing high-performance organic electronic devices [22].

Research has demonstrated that 4-mercaptobenzoic acid and related dimercapto derivatives can form stable SAMs on gold surfaces with characteristic molecular orientations determined by the position of functional groups [21]. The 3,5-dimercapto variant offers enhanced surface coverage due to its bidentate coordination capability, resulting in more stable and ordered monolayer structures [23]. X-ray photoelectron spectroscopy studies confirm the formation of strong thiolate-metal bonds with binding energies consistent with covalent attachment [21].

The formation of SAMs on silicon substrates follows a different mechanism involving direct Si-C bond formation through radical reactions [24]. The mercapto groups in 3,5-dimercapto benzoic acid can undergo hydrosilylation reactions with hydrogen-terminated silicon surfaces, resulting in covalent attachment without interfacial oxide layers [24]. This direct bonding mechanism provides superior electrical properties compared to silane-based SAMs, which typically require oxide interlayers [22].

SubstrateContact AngleBonding ModeStabilityReference
GoldVariableThiolateHigh [21]
Silicon80-85°Si-CVery High [24]
Silicon oxide60-70°SiloxaneModerate [22]

The electronic properties of SAMs formed from 3,5-dimercapto benzoic acid have been extensively studied using scanning tunneling spectroscopy and electrochemical methods [25]. The compound exhibits good molecular conductance with filled states from sulfur and aromatic ring contributions near the Fermi level [25]. This electronic structure makes these SAMs suitable for applications in organic field-effect transistors and molecular electronics devices [26].

The pH-responsive behavior of the carboxylic acid group in these SAMs provides additional functionality for sensor applications [27]. Studies have shown that the protonation state of the acid group can be reversibly switched, leading to changes in surface wetting properties and electrical characteristics [28]. This pH-responsive behavior enables the development of smart surfaces that can respond to environmental changes [26].

The stability of SAMs formed from 3,5-dimercapto benzoic acid has been evaluated under various conditions, including thermal treatment and chemical exposure [24]. The bidentate coordination through dual mercapto groups provides enhanced stability compared to monothiol SAMs, with improved resistance to desorption and oxidation [22]. This enhanced stability makes these materials suitable for long-term applications in harsh environments [26].

XLogP3

1.9

Wikipedia

3,5-Bis(sulfanyl)benzoic acid

Dates

Last modified: 07-26-2023
Pappas et al. Emergence of low-symmetry foldamers from single monomers. Nature Chemistry, doi: 10.1038/s41557-020-00565-2, published online 20 November 2020

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